molecular formula C13H16N2O2S2 B1416581 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine CAS No. 1019111-59-1

4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine

Cat. No. B1416581
M. Wt: 296.4 g/mol
InChI Key: QSAZXSKGBDFZAP-UHFFFAOYSA-N
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Description

The compound “4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have potent biological applications and are used in the synthesis of several drugs .


Synthesis Analysis

The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

Thiazoles have resonating structures, some of which involve the d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • A study investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which shares structural similarities with 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine. These compounds exhibited strong antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines, suggesting potential antiproliferative and antimicrobial applications (Gür et al., 2020).

Antitumor Activity

  • A compound structurally related to 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine demonstrated significant antitumor activity against the Hela cell line, highlighting its potential use in cancer treatment (叶姣 et al., 2015).

Antioxidant Properties

  • Derivatives of 4-amino-1,2,4-triazole, which is structurally related to the compound , showed significant free-radical scavenging ability. This suggests potential antioxidant applications for 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine (Hussain, 2016).

Anti-Inflammatory Activity

  • N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, related to the compound of interest, have shown direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. This indicates possible anti-inflammatory applications (Suh et al., 2012).

N-Protecting Group in Chemistry

  • The 3,4-dimethoxybenzyl group, a component of the compound, has been used as an N-protecting group in chemical syntheses, demonstrating its utility in chemical research (Grunder-Klotz & Ehrhardt, 1991).

Future Directions

Thiazoles are a significant potential class of compounds in the chemical world, showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Future research may focus on the development of new thiazole derivatives and their potential applications in medicinal chemistry.

properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-16-11-3-9(4-12(5-11)17-2)6-18-7-10-8-19-13(14)15-10/h3-5,8H,6-7H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAZXSKGBDFZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185733
Record name 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine

CAS RN

1019111-59-1
Record name 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019111-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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